AT₁ Receptor Affinity: 8 nM vs. Losartan's 19 nM
The target compound demonstrates high affinity for the angiotensin II type 1 (AT₁) receptor, with an IC₅₀ of 8 nM in a rabbit aorta competitive binding assay against ¹²⁵I-Sar¹,Ile⁸-AII [1]. This is approximately 2.4-fold more potent than the clinically established AT₁ antagonist losartan, which exhibits an IC₅₀ of 19 nM under comparable conditions [2].
| Evidence Dimension | AT₁ receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 8 nM (rabbit aorta; displacement of ¹²⁵I-Sar¹,Ile⁸-AII) |
| Comparator Or Baseline | Losartan: 19-20 nM (rat AT₁ receptor; multiple independent assays) |
| Quantified Difference | Approximately 2.4-fold higher affinity for the target compound |
| Conditions | In vitro radioligand displacement assays on AT₁ receptor preparations |
Why This Matters
For researchers requiring a more potent AT₁ receptor antagonist tool compound than losartan, N-(2-fluorophenyl)-2-(1H-tetrazol-1-yl)benzamide offers measurable affinity advantages.
- [1] BindingDB. BDBM36645 (CHEMBL291582). IC₅₀ = 8 nM. In vitro inhibitory activity against Angiotensin II receptor, type 1. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=36645 View Source
- [2] Antoun R, Hadizad T, Thorn S, et al. In vivo evaluation of [¹¹C]methyl-Losartan as a selective AT₁R radioligand in rats. J Nucl Med. 2010;51(Suppl 2):1490. (Losartan IC₅₀ = 19 nM). View Source
